![molecular formula C23H25N3O4S B2485941 4-butoxi-N-{4-[6-(etanosulfonil)piridazin-3-il]fenil}benzamida CAS No. 1005294-72-3](/img/structure/B2485941.png)
4-butoxi-N-{4-[6-(etanosulfonil)piridazin-3-il]fenil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, often involves multi-step chemical reactions, starting from commercially available raw materials. Key steps typically include ring-closing reactions, reduction reactions, and acylation reactions. These processes aim to achieve high yields and specific molecular configurations through carefully controlled conditions (Bin, 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by specific functional groups, including the butoxy, ethylsulfonyl, and pyridazinyl moieties, attached to a benzamide core. Structural elucidation methods, such as NMR spectroscopy and X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule and the spatial orientation of its functional groups. These structural characteristics are crucial for understanding the compound's interactions and reactivity (Dolzhenko et al., 2006).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactive functional groups. These reactions include, but are not limited to, cycloadditions, electrophilic substitutions, and nucleophilic acyl substitutions. The reactivity patterns of these compounds are influenced by the electronic effects of substituents, which can alter reaction rates and product selectivity. Understanding these chemical properties is essential for designing new compounds with desired biological activities (Gentles et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. These properties can affect the compound's behavior in different environments and its suitability for specific applications. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are commonly used to assess these physical properties (Ukrainets et al., 2019).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for their functional application. These properties are determined by the compound's electronic structure and the nature of its functional groups. Studies on the chemical behavior of these compounds contribute to the development of novel synthetic methodologies and the discovery of new pharmacologically active agents (Raffa et al., 2019).
Aplicaciones Científicas De Investigación
Agentes antituberculosos
Este compuesto se ha utilizado en el diseño y síntesis de nuevos derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida sustituidos, que se han evaluado por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra . Estos derivados han mostrado una actividad significativa contra Mycobacterium tuberculosis H37Ra con concentraciones inhibitorias del 50% (IC 50) que van de 1,35 a 2,18 μM . Los compuestos más activos fueron más activos con IC 90 que van de 3,73 a 4,00 μM . Además, estos compuestos se evaluaron por su citotoxicidad en células HEK-293 (riñón embrionario humano) y se encontró que no eran tóxicos para las células humanas .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, indicating potential therapeutic effects .
Propiedades
IUPAC Name |
4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-5-16-30-20-12-8-18(9-13-20)23(27)24-19-10-6-17(7-11-19)21-14-15-22(26-25-21)31(28,29)4-2/h6-15H,3-5,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYBNOLFWQMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)

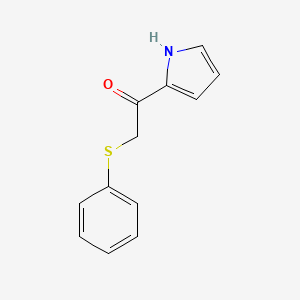

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)
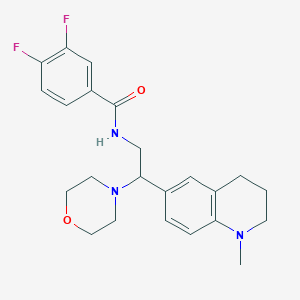
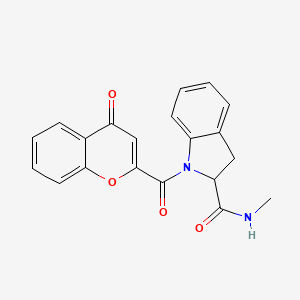
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
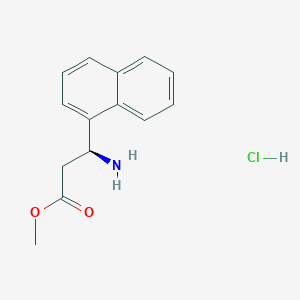


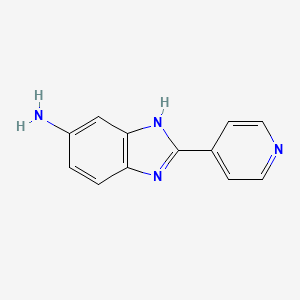
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)